molecular formula C11H11N3O4 B8320671 N-(8-nitro-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide

N-(8-nitro-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide

Cat. No. B8320671
M. Wt: 249.22 g/mol
InChI Key: GBQJJEUYYJZPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08501772B2

Procedure details

Fuming nitric acid (2 mL) was added dropwise to acetic anhydride (81 mL) at an internal temperature of 8° C. or lower, and sulfuric acid (81 μL) and a solution of N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide (8.1 g) in acetic acid (81 mL) were sequentially added thereto, followed by stirring at room temperature for 3.5 hours. Diisopropyl ether (162 mL) was added to the mixture, and stirring was performed under cooling on ice for 30 minutes. The formed precipitates were recovered through filtration, washed with diisopropyl ether, and dried under reduced pressure, whereby a mixture of the title compound (A) and N-(8-nitro-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide (B) (A:B=1:1) (7.15 g) was yielded.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step One
Quantity
81 μL
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Two
Quantity
81 mL
Type
solvent
Reaction Step Two
Quantity
162 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].C(OC(=O)C)(=O)C.S(=O)(=O)(O)O.[O:17]=[C:18]1[CH:27]([NH:28][C:29](=[O:31])[CH3:30])[CH2:26][C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[NH:19]1.C(OC(C)C)(C)C>C(O)(=O)C>[N+:1]([C:21]1[CH:22]=[CH:23][CH:24]=[C:25]2[C:20]=1[NH:19][C:18](=[O:17])[CH:27]([NH:28][C:29](=[O:31])[CH3:30])[CH2:26]2)([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
81 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
81 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
8.1 g
Type
reactant
Smiles
O=C1NC2=CC=CC=C2CC1NC(C)=O
Name
Quantity
81 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
162 mL
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
under cooling on ice for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The formed precipitates
FILTRATION
Type
FILTRATION
Details
were recovered through filtration
WASH
Type
WASH
Details
washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure, whereby
ADDITION
Type
ADDITION
Details
a mixture of the title compound (A) and N-(8-nitro-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide (B) (A:B=1:1) (7.15 g)
CUSTOM
Type
CUSTOM
Details
was yielded

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=CC=C2CC(C(NC12)=O)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.